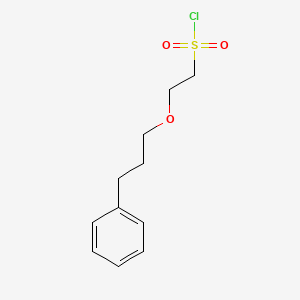

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride

Beschreibung

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenylpropoxy group (-O-(CH₂)₃-C₆H₅) attached to the second carbon of an ethane backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs. Sulfonyl chlorides are highly reactive electrophiles, commonly used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The phenylpropoxy substituent introduces aromaticity and a hydrophobic alkyl chain, likely influencing solubility, reactivity, and steric effects compared to simpler derivatives .

Eigenschaften

Molekularformel |

C11H15ClO3S |

|---|---|

Molekulargewicht |

262.75 g/mol |

IUPAC-Name |

2-(3-phenylpropoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c12-16(13,14)10-9-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChI-Schlüssel |

WDTHGLPEYQDYMA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCOCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Phenylpropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{C11H15O2} + \text{ClSO3H} \rightarrow \text{C11H15ClO3S} + \text{H2O} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness. Continuous flow reactors may be used to maintain consistent reaction conditions and to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Sulfinyl or Sulfhydryl Compounds: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where nucleophiles replace the chlorine atom.

Molecular Targets and Pathways

The molecular targets of this compound are typically nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating vs. Withdrawing Groups : The phenyl group in 2-phenylethanesulfonyl chloride enhances resonance stabilization of the sulfonyl group, increasing electrophilicity compared to ether-linked analogs . In contrast, the phenylpropoxy group in the target compound may reduce reactivity due to steric hindrance from the longer chain .

- Ether Linkages : Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride exhibit higher polarity, improving solubility in polar solvents but increasing susceptibility to hydrolysis .

Steric and Solubility Considerations: Bulky substituents (e.g., phenylpropoxy, isopentyloxy) reduce solubility in aqueous media but enhance compatibility with nonpolar organic phases .

Applications :

- Pharmaceuticals : 2-Phenylethanesulfonyl chloride is used in sulfonamide drug synthesis due to its direct aryl conjugation .

- Materials Science : Thiophene-containing derivatives (e.g., 2-(thiophen-2-yl)ethane-1-sulfonyl chloride) are valuable in conductive polymer synthesis .

Research Findings and Data Gaps

- Reactivity Trends : Sulfonyl chlorides with electron-withdrawing substituents (e.g., trifluoromethyl groups, as seen in ) exhibit accelerated reaction rates in nucleophilic substitutions. However, bulky groups like phenylpropoxy may slow kinetics .

- Stability : Ether-linked compounds are prone to oxidative cleavage under acidic conditions, whereas direct aryl attachments offer greater hydrolytic stability .

- Data Limitations : Molecular weight and CAS data for this compound remain unverified, necessitating experimental validation.

Biologische Aktivität

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(3-phenylpropoxy)ethanol with thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to maximize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings regarding its pharmacological effects.

Anti-inflammatory Activity

Recent research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown that they inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .

The proposed mechanism of action involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics

Pharmacokinetic studies indicate that sulfonamide derivatives demonstrate favorable absorption and distribution characteristics. For example, a related compound showed a bioavailability of approximately 21.4% when administered orally, with a peak plasma concentration (Cmax) reached within 1.67 hours post-administration .

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives:

- Study on Edema Reduction : In a controlled trial involving rat models, administration of a sulfonamide derivative similar to this compound resulted in a significant reduction in paw edema compared to control groups .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines, revealing low cytotoxicity at therapeutic concentrations, making it a candidate for further development in anti-cancer therapies .

Data Tables

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 127 |

| AUC (ng·h/mL) | 402 |

| Bioavailability (%) | 21.4 |

| Tmax (h) | 1.67 |

| Half-life (h) | 7.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.